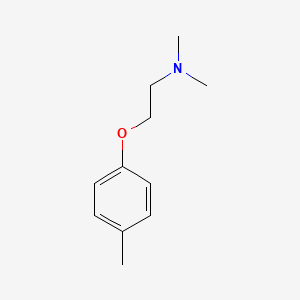

N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Description

Contextual Significance within Aryloxyethylamine Derivatives

Aryloxyethylamine derivatives represent a significant class of compounds in medicinal chemistry and materials science. The core structure, consisting of an aromatic ring linked to an amine through an ether and an alkyl chain, provides a versatile scaffold for chemical modifications. This allows for the fine-tuning of their biological and chemical properties.

Researchers have explored a wide range of aryloxyalkylamines for various potential applications. For instance, studies have been conducted on their potential as gastric antisecretory agents that inhibit the H+/K+-ATPase enzyme. cas.org Other research has focused on their capacity as calcium channel blockers and local anesthetic agents. leyan.com The specific nature of the aromatic ring, the length and branching of the alkyl chain, and the substitution on the amine all play crucial roles in determining the activity of these derivatives.

Historical Perspectives on Related Chemical Entities

The exploration of aryloxyalkylamines has a notable history in the development of pharmacologically active agents. A significant body of research from the late 20th century focused on synthesizing and evaluating series of these compounds for their therapeutic potential. For example, a 1988 study in the Journal of Medicinal Chemistry detailed the synthesis of various heterocyclic (aryloxy)alkylamines and their evaluation as gastric antisecretory agents. cas.org This research highlighted the importance of the heterocyclic and aryloxy components in achieving the desired biological activity.

Another study from the same journal in the same year described the preparation of novel imidazo-fused heterocycles with an (aryloxy)alkylamine side chain, which exhibited calcium channel blocking and local anesthetic properties. leyan.com These historical studies laid the groundwork for understanding the structure-activity relationships within the aryloxyethylamine class and continue to inform contemporary research in the field. A related compound, phenyltoloxamine (B1222754), which also features an N,N-dimethyl-2-(aryloxy)ethanamine core, has been recognized for its antihistaminic properties. chemspider.com

Scope and Research Relevance of N,N-Dimethyl-2-(p-tolyloxy)ethanamine Studies

While extensive published research dedicated solely to this compound is limited, its availability from chemical suppliers indicates its use in ongoing research endeavors. calpaclab.comlookchem.comsynquestlabs.comavantorsciences.com Notably, some suppliers have categorized it as a "Protein Degrader Building Block". calpaclab.com This suggests that the compound may be utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins, a cutting-edge area of drug discovery.

The research relevance of this compound likely lies in its role as a precursor or an intermediate in the synthesis of more complex molecules. Its structural features—a tertiary amine and an aromatic ether—make it a valuable component for building larger chemical architectures with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N,N-dimethyl-2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-8-12(2)3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVFJQSTPMHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414104 | |

| Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51344-14-0 | |

| Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 2 P Tolyloxy Ethanamine and Analogues

Established Synthetic Pathways of Aryloxyethylamines

The construction of the aryloxyethylamine scaffold is predominantly achieved through nucleophilic substitution reactions where the ether bond is formed. The most prominent and historically significant of these is the Williamson ether synthesis.

Williamson Ether Synthesis Approach utilizing Phenols and Halogenated Amines

The Williamson ether synthesis is a cornerstone in the formation of ethers and is particularly well-suited for preparing unsymmetrical ethers like aryloxyethylamines. wikipedia.org The reaction fundamentally involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The phenoxide is generated by treating a phenol (B47542) with a suitable base, which then acts as the nucleophile, attacking the electrophilic carbon of a halogenated amine. masterorganicchemistry.com

The direct synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a classic illustration of the Williamson ether synthesis. In this reaction, a p-cresol (B1678582) derivative is first deprotonated by a base to form the corresponding p-cresoxide (or p-methylphenoxide) ion. This phenoxide then attacks N,N-Dimethyl-2-haloethanamine, such as N,N-Dimethyl-2-chloroethanamine, displacing the halide to form the desired ether product and an inorganic salt.

The reaction proceeds as follows:

Step 1 (Deprotonation): The phenolic proton of p-cresol is acidic and is readily removed by a base (e.g., sodium hydroxide (B78521), potassium hydroxide, or sodium hydride) to form the sodium or potassium p-cresoxide.

Step 2 (Nucleophilic Attack): The nucleophilic phenoxide attacks the carbon atom bearing the halogen in N,N-Dimethyl-2-haloethanamine. This is a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of the C-O ether bond and the expulsion of the halide ion. wikipedia.org

A representative procedure for this synthesis is outlined in the table below.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions |

|---|---|---|---|---|

| p-Cresol | N,N-Dimethyl-2-chloroethanamine | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Heating the reaction mixture to facilitate the substitution. |

The efficiency and yield of the Williamson ether synthesis for aryloxyethylamines are highly dependent on the reaction conditions. Careful optimization of solvents, bases, and temperature is crucial for maximizing product formation and minimizing side reactions. wikipedia.org

Solvents: Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide, leaving the phenoxide anion more free and therefore more nucleophilic. wikipedia.org Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used. Protic solvents tend to slow the reaction rate by solvating the nucleophile itself.

Bases: A variety of bases can be used to deprotonate the phenol. Strong bases like sodium hydride (NaH) ensure complete conversion to the phenoxide but require anhydrous conditions. Alkali metal hydroxides (NaOH, KOH) and carbonates (K2CO3, Na2CO3) are also effective and often more practical for laboratory-scale synthesis. The choice of base can influence the reaction rate and the propensity for side reactions.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures can promote side reactions, such as elimination if secondary or tertiary alkyl halides are used, though this is not a concern with the primary halide in N,N-Dimethyl-2-haloethanamine.

The following table summarizes the impact of different reaction parameters on the synthesis.

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide, increasing the reaction rate. |

| Base | NaH, KOH, K2CO3 | The strength of the base determines the extent of phenoxide formation. Stronger bases lead to faster reactions but may require stricter conditions. |

| Temperature | 50-100 °C | Higher temperatures increase the reaction rate but may also increase the rate of side reactions. Optimal temperature balances rate and selectivity. |

| Leaving Group (Halide) | I > Br > Cl | The reaction rate is dependent on the nature of the leaving group, following the typical SN2 trend. Iodides are the most reactive, followed by bromides and then chlorides. francis-press.com |

Precursor Amines in Synthetic Transformations

The starting materials for the synthesis of this compound are as crucial as the reaction conditions. The halogenated amine is itself synthesized from a more readily available precursor, 2-Dimethylaminoethanol.

While the Williamson ether synthesis traditionally pairs a phenoxide with an alkyl halide, alternative methods can utilize the precursor alcohol, 2-Dimethylaminoethanol, more directly. One of the most effective methods for this transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the direct coupling of an alcohol with a pronucleophile, such as a phenol, under mild, redox-neutral conditions. nih.gov

In this approach, 2-Dimethylaminoethanol is activated in situ by a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The triphenylphosphine and DEAD combine to form a phosphonium intermediate that activates the hydroxyl group of 2-Dimethylaminoethanol, converting it into a good leaving group. organic-chemistry.org The p-cresol, acting as the nucleophile, can then displace this activated hydroxyl group, forming the desired ether with a clean inversion of stereochemistry if a chiral alcohol were used. organic-chemistry.org

This method is particularly valuable when the traditional Williamson synthesis is not feasible or gives low yields, for instance, with sensitive substrates. The reaction is typically performed in a non-protic solvent like tetrahydrofuran (THF) at or below room temperature. organic-synthesis.com

The N,N-Dimethyl-2-haloethanamines required for the Williamson ether synthesis are commonly prepared from N,N-Dimethyl-2-hydroxyethanamine (also known as 2-Dimethylaminoethanol). nih.gov The conversion of the primary alcohol functional group into a halide is a standard organic transformation.

To synthesize N,N-Dimethyl-2-chloroethanamine, thionyl chloride (SOCl2) is a frequently used reagent. orgsyn.orgwikipedia.org The reaction is typically performed by adding the alcohol to cooled thionyl chloride, often without a solvent. orgsyn.org The reaction is exothermic and produces gaseous byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), which drive the reaction to completion. orgsyn.org The product is usually isolated as the hydrochloride salt. orgsyn.org

For the synthesis of N,N-Dimethyl-2-bromoethanamine, treatment of 2-Dimethylaminoethanol with hydrobromic acid (HBr) is a common and direct method. This reaction proceeds via the substitution of the hydroxyl group with a bromide ion under acidic conditions.

Advanced Synthetic Strategies and Catalytic Approaches for this compound and Related Compounds

Recent advancements in organic synthesis have provided more sophisticated and efficient routes for the formation of C-O and C-N bonds, which are central to the structure of this compound. These methods often utilize transition metal catalysts to facilitate reactions that are otherwise difficult or require harsh conditions.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a powerful and atom-economical approach for the formation of C-N and C-O bonds. This strategy allows for the use of alcohols as alkylating agents, with water being the only byproduct. The general mechanism involves the temporary oxidation of a less reactive starting material, such as an alcohol, to a more reactive intermediate, like an aldehyde or ketone, by a transition metal catalyst. This intermediate then reacts with a nucleophile, and the resulting species is subsequently reduced by the catalyst, which returns the "borrowed" hydrogen.

In the context of synthesizing aryloxyethylamine analogues, a phenol could potentially be alkylated with an amino alcohol using this methodology. The process begins with the dehydrogenation of the alcohol by a metal catalyst to form a reactive carbonyl intermediate. This intermediate can then undergo condensation with an amine or, in the case of ether formation, could be involved in a sequence leading to the ether linkage. Finally, the catalyst, which was temporarily holding the hydrogen, hydrogenates the intermediate to yield the final product and regenerate the catalyst. Ruthenium and iridium complexes are commonly employed as catalysts for these transformations. For N-alkylation processes, this method is particularly effective for the monoalkylation of amines. nih.gov

Table 1: Comparison of Traditional vs. Borrowing Hydrogen Alkylation

| Feature | Traditional Alkylation (e.g., with Alkyl Halides) | Borrowing Hydrogen Alkylation (with Alcohols) |

|---|---|---|

| Alkylating Agent | Alkyl halides | Alcohols |

| Byproduct | Stoichiometric salts | Water |

| Atom Economy | Lower | Higher |

| Environmental Impact | Generation of waste salts | Greener process |

| Catalyst | Often not required | Transition metal catalyst (e.g., Ru, Ir) |

While the direct synthesis of this compound via borrowing hydrogen catalysis from p-cresol and 2-(dimethylamino)ethanol is not explicitly detailed in readily available literature, the principles of this methodology suggest its potential applicability. The reaction would involve the catalytic activation of the amino alcohol to an aldehyde, which could then be coupled with the phenoxide.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a cornerstone of aryl ether synthesis. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While traditionally requiring harsh reaction conditions such as high temperatures and polar aprotic solvents, significant advancements have been made in developing more efficient and milder catalytic systems. acs.org

Modern Ullmann-type reactions for C-O bond formation often employ copper(I) catalysts in conjunction with various ligands that enhance the catalyst's activity and stability. These ligands can modulate the reactivity of the copper center, allowing the reaction to proceed at lower temperatures and with a broader substrate scope. For the synthesis of this compound, this would involve the reaction of a p-tolyl halide (e.g., 4-iodotoluene or 4-bromotoluene) with 2-(dimethylamino)ethanol in the presence of a copper catalyst and a suitable base.

The general catalytic cycle is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. The resulting intermediate then undergoes reductive elimination to form the desired aryl ether and regenerate the active copper catalyst.

Table 2: Key Components in Modern Copper-Catalyzed Aryl Ether Synthesis

| Component | Role | Examples |

|---|---|---|

| Copper Source | Catalyst | CuI, Cu₂O, Cu(OTf)₂ |

| Ligand | Accelerates reaction, improves solubility and stability | 1,10-Phenanthroline, N,N-dimethylglycine, various diamines |

| Base | Deprotonates the alcohol | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | DMF, DMSO, Toluene |

The choice of ligand is crucial for the success of these reactions, particularly when dealing with less reactive aryl chlorides or sterically hindered substrates. mit.eduorganic-chemistry.org

Challenges and Improvements in Synthetic Yields and Purity of Aryloxyethylamine Products

A common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of p-cresol with 2-(dimethylamino)ethyl chloride. chemicalbook.com While effective, this Sₙ2 reaction can be subject to competing side reactions that can lower the yield and complicate purification.

One significant side reaction is the base-catalyzed elimination of the alkylating agent, 2-(dimethylamino)ethyl chloride, to form vinyl chloride and dimethylamine. This is particularly favored by high temperatures and sterically hindered substrates. wikipedia.orgchemistrytalk.org Another potential side reaction, especially with phenoxides, is C-alkylation of the aromatic ring, as the phenoxide ion is an ambident nucleophile. wikipedia.orgjk-sci.com This can lead to the formation of undesired isomers.

Furthermore, the tertiary amine functionality of the product itself can participate in side reactions. Quaternization of the tertiary amine can occur if there is an excess of the alkylating agent or if reactive intermediates are present. wikipedia.org This leads to the formation of a quaternary ammonium salt, which can be difficult to separate from the desired product.

The impurity profile of this compound can include unreacted starting materials (p-cresol and 2-(dimethylamino)ethyl chloride), byproducts from side reactions (such as C-alkylated isomers and quaternary ammonium salts), and residual solvents. The basic nature of the tertiary amine product dictates the purification strategy.

A common purification protocol involves an acid-base extraction. The crude reaction mixture can be dissolved in a non-polar organic solvent and washed with an aqueous acid solution (e.g., dilute HCl). This protonates the basic tertiary amine, which then dissolves in the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer is then separated and basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. chemicalbook.com

For higher purity, chromatographic techniques are often employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of amines. Normal-phase HPLC on silica (B1680970), diol, or cyano stationary phases can be effective, often with the addition of a volatile amine to the mobile phase to reduce peak tailing. nih.gov Mixed-mode HPLC, which utilizes both reversed-phase and ion-exchange interactions, can also provide excellent separation of tertiary amines. sielc.com

Recrystallization is another valuable purification technique, particularly for solid derivatives of the product. The free amine, which is often an oil, can be converted to a crystalline salt, such as the hydrochloride or oxalate salt, which can then be purified by recrystallization from a suitable solvent or solvent mixture. researchgate.netrochester.edu This method is effective for removing small amounts of impurities.

Table 3: Common Purification Techniques for Aryloxyethylamines

| Technique | Principle | Application |

|---|---|---|

| Acid-Base Extraction | Differential solubility of the amine and its salt in aqueous and organic phases based on pH. | Initial work-up and removal of non-basic impurities. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. | High-purity separation and analysis. |

| Recrystallization of Salts | Difference in solubility of the salt in a solvent at different temperatures. | Final purification of solid derivatives. |

| Distillation | Separation based on differences in boiling points. | Purification of the liquid free amine. chemicalbook.com |

Derivatization Strategies for the this compound Skeleton

Derivatization of the this compound skeleton can be a valuable strategy for modifying its physicochemical properties, facilitating analysis, or exploring structure-activity relationships. The key functional groups available for derivatization are the tertiary amine and the aromatic ring.

The tertiary amine can be readily converted into its corresponding N-oxide by oxidation. nih.govasianpubs.org This transformation introduces a polar N⁺-O⁻ bond, which can significantly alter the compound's solubility and biological properties. Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). nih.gov

Another common derivatization of the tertiary amine is quaternization to form a quaternary ammonium salt. wikipedia.orgfishersci.com This is typically achieved by reacting the amine with an alkyl halide, such as methyl iodide. The resulting quaternary ammonium salt is permanently charged and has distinct properties compared to the parent tertiary amine.

The aromatic ring of the tolyloxy group provides a handle for further functionalization through electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be introduced at positions ortho or meta to the ether linkage. This allows for the synthesis of a wide range of analogues with different substituents on the aromatic ring, which can be used to probe the effects of electronic and steric factors on the molecule's properties.

Table 4: Potential Derivatization Reactions for this compound

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Tertiary Amine | N-Oxidation | H₂O₂, mCPBA | This compound-N-oxide |

| Tertiary Amine | Quaternization | CH₃I | N,N,N-Trimethyl-2-(p-tolyloxy)ethanaminium iodide |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivatives |

| Aromatic Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives |

These derivatization strategies provide access to a diverse library of compounds based on the this compound scaffold, enabling further research into their chemical and biological properties.

Functionalization of the Aryl Moiety in this compound Derivatives

The aromatic ring of this compound, the p-tolyl group, presents a versatile platform for introducing a variety of functional groups. The existing methyl and ether substituents on the benzene (B151609) ring play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. The ether oxygen, with its lone pairs, is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho, para-director. Given that the para position is occupied by the ether linkage, electrophilic substitution is anticipated to occur at the positions ortho to the ether group.

Potential functionalization reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. These reactions would introduce new substituents onto the aryl ring, thereby modifying the electronic and steric properties of the molecule.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

| Reaction | Reagents and Conditions | Potential Product(s) |

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid or CCl₄) | 2-Bromo-4-(2-(dimethylamino)ethoxy)-1-methylbenzene |

| Nitration | Concentrated HNO₃ and H₂SO₄ at low temperatures | 2-Nitro-4-(2-(dimethylamino)ethoxy)-1-methylbenzene |

| Friedel-Crafts Alkylation | Alkyl halide (e.g., CH₃Cl) with a Lewis acid catalyst (e.g., AlCl₃) | 2-Alkyl-4-(2-(dimethylamino)ethoxy)-1-methylbenzene |

| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃), followed by workup | 1-(2-(2-(Dimethylamino)ethoxy)-5-methylphenyl)ethan-1-one |

It is important to note that the reaction conditions for these substitutions would need to be carefully optimized to avoid potential side reactions, such as cleavage of the ether bond or reactions involving the tertiary amine.

Modification of the Ethanamine Chain for Novel Analogues

The ethanamine side chain of this compound offers several opportunities for structural modification to generate novel analogues. These modifications can involve altering the N-substituents or extending the length of the alkyl chain.

One key approach to diversifying the amine functionality is through N-demethylation followed by N-alkylation. The removal of one or both methyl groups from the tertiary amine can be achieved using various reagents, such as chloroformates or through catalytic methods. The resulting secondary or primary amine serves as a versatile intermediate for the introduction of a wide array of new alkyl or aryl groups. This process allows for the synthesis of analogues with varying steric bulk and electronic properties at the nitrogen atom.

Another avenue for creating novel analogues is the extension of the ethanamine chain. Synthesizing analogues with propanamine or butanamine linkers could significantly impact the molecule's conformational flexibility and its interaction with biological targets. This can be accomplished by utilizing longer-chain amino alcohols in the initial ether synthesis with p-cresol.

Table 2: Potential Modifications of the Ethanamine Chain

| Modification | Synthetic Approach | Starting Material | Reagents and Conditions | Potential Product |

| N-Demethylation | Von Braun reaction or chloroformate-mediated demethylation | This compound | 1. Cyanogen bromide or a chloroformate (e.g., ethyl chloroformate) 2. Hydrolysis | N-Methyl-2-(p-tolyloxy)ethan-1-amine |

| N-Alkylation | Reductive amination or nucleophilic substitution | N-Methyl-2-(p-tolyloxy)ethan-1-amine | Alkyl halide (e.g., ethyl iodide) and a base, or an aldehyde/ketone and a reducing agent (e.g., NaBH₃CN) | N-Ethyl-N-methyl-2-(p-tolyloxy)ethan-1-amine |

| Chain Extension | Williamson ether synthesis | p-Cresol | 3-(Dimethylamino)-1-chloropropane and a base (e.g., NaH) | N,N-Dimethyl-3-(p-tolyloxy)propan-1-amine |

These synthetic strategies provide a robust framework for the systematic exploration of the chemical space around this compound, enabling the generation of a diverse library of analogues for further investigation.

Spectroscopic and Analytical Characterization Techniques for N,n Dimethyl 2 P Tolyloxy Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N,N-Dimethyl-2-(p-tolyloxy)ethanamine, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the molecular framework.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected signals, their chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for confirming the presence of the p-tolyl, ethoxy, and dimethylamino moieties.

Based on the structure, the following proton signals can be anticipated:

Aromatic Protons: The p-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the oxygen atom are expected to be shifted downfield compared to the protons meta to the oxygen.

Methyl Protons (Aromatic): A singlet corresponding to the three protons of the methyl group on the tolyl ring.

Methylene (B1212753) Protons (Ethoxy): Two triplets corresponding to the two methylene groups of the ethanamine chain (-O-CH₂-CH₂-N-). The methylene group attached to the oxygen (-O-CH₂-) will be deshielded and appear at a lower field than the methylene group attached to the nitrogen (-CH₂-N-).

Methyl Protons (Amino): A singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -O) | 6.8 - 7.2 | d | ~8-9 | 2H |

| Ar-H (meta to -O) | 6.8 - 7.2 | d | ~8-9 | 2H |

| Ar-CH₃ | ~2.3 | s | N/A | 3H |

| O-CH₂- | ~4.0 | t | ~6-7 | 2H |

| -CH₂-N | ~2.7 | t | ~6-7 | 2H |

| N-(CH₃)₂ | ~2.3 | s | N/A | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The anticipated signals in the ¹³C NMR spectrum are:

Aromatic Carbons: Four signals for the aromatic carbons of the p-tolyl group. The carbon atom attached to the oxygen will be the most deshielded.

Methyl Carbon (Aromatic): A signal for the methyl carbon on the tolyl ring.

Methylene Carbons (Ethoxy): Two signals for the methylene carbons of the ethanamine chain. The carbon attached to the oxygen will be at a lower field.

Methyl Carbons (Amino): A signal for the two equivalent methyl carbons attached to the nitrogen.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (quaternary, Ar-O) | 155 - 160 |

| C (quaternary, Ar-CH₃) | 129 - 135 |

| CH (aromatic) | 114 - 130 |

| O-CH₂- | 65 - 70 |

| -CH₂-N | 55 - 60 |

| N-(CH₃)₂ | ~45 |

| Ar-CH₃ | ~20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular weight of this compound is 179.26 g/mol . acs.orgvt-chemical.comcalpaclab.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179.

The fragmentation of this compound is expected to follow characteristic pathways for ethers and amines. Key fragmentation would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The most prominent fragment is often the [CH₂=N(CH₃)₂]⁺ ion at m/z 58.

Cleavage of the ether bond , which can lead to fragments corresponding to the p-tolyloxy radical and the [CH₂CH₂N(CH₃)₂]⁺ cation, or the p-tolyloxy cation and the corresponding radical.

Fragmentation of the aromatic ring and the ethyl chain.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 179 | [C₁₁H₁₇NO]⁺ (Molecular Ion) |

| 107 | [CH₃C₆H₄O]⁺ |

| 72 | [CH₂CH₂N(CH₃)₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Chromatographic Methods for Purity Assessment and Separation of Aryloxyethylamine Compounds

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, and other related aryloxyethylamine compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes. By comparing the spots of the reaction mixture with those of the starting materials (e.g., p-cresol (B1678582) and 2-(dimethylamino)ethyl chloride), the consumption of reactants and the formation of the product can be visualized, often under UV light or by using a staining agent. The relative retention factor (Rf) values of the spots are indicative of the different components in the mixture.

Medicinal Chemistry and Pharmaceutical Applications of N,n Dimethyl 2 P Tolyloxy Ethanamine

N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a Synthetic Intermediate for Active Pharmaceutical Ingredients

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its aryloxyethylamine scaffold is a common structural motif in a range of therapeutic agents. The versatility of this compound allows for its incorporation into more complex molecules targeting different biological systems.

The ethanolamine (B43304) class of first-generation antihistamines includes prominent members synthesized from aryloxyethylamine precursors. Phenyltoloxamine (B1222754), an antihistamine with sedative and analgesic properties, is a notable example. nih.gov It functions as an H1 receptor antagonist, interfering with the action of histamine (B1213489) to alleviate symptoms of allergic reactions. nih.gov The synthesis of Phenyltoloxamine and its analogues often involves intermediates structurally related to this compound, highlighting the importance of this chemical framework in the development of antihistaminic drugs. Phenyltoloxamine is a diarylmethane derivative, and its chemical structure is N,N-Dimethyl-2-(α-phenyl-o-tolyloxy)ethylamine. nih.govfda.gov

This compound and its derivatives are crucial intermediates in the synthesis of norepinephrine (B1679862) reuptake inhibitors (NRIs). Atomoxetine, a selective and potent inhibitor of the presynaptic norepinephrine transporter, is a prime example of a drug developed from this structural class. nih.gov It is used for the treatment of attention-deficit hyperactivity disorder (ADHD). nih.gov The synthesis of atomoxetine, which is (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propanamine, involves precursors that share the core aryloxyethylamine structure. The tolyloxy moiety of this compound is a key feature found in atomoxetine.

Drug Design and Development Considerations for Aryloxyethylamine Therapeutics

The design and development of drugs based on the aryloxyethylamine scaffold involve careful consideration of their structural features to optimize their pharmacological and pharmacokinetic profiles.

Structural modifications to the this compound backbone can significantly influence the pharmacological activity of the resulting compounds. Key areas for modification include the aromatic ring, the ether linkage, and the amine substituent. For instance, altering the substitution pattern on the phenyl ring or replacing the p-tolyl group with other substituents can modulate receptor binding affinity and selectivity. The nature of the amine group (primary, secondary, or tertiary) and the length of the alkyl chain also play a critical role in the compound's interaction with its biological target.

Table 1: Examples of Structural Modifications on the Aryloxyethylamine Scaffold

| Compound | Structural Modification from this compound | Therapeutic Class |

| Phenyltoloxamine | Replacement of p-tolyl with a benzylphenyl group. nih.govfda.gov | Antihistamine nih.gov |

| Atomoxetine | N-demethylation, addition of a phenyl group at the 1-position of the ethyl chain, and positional isomerism of the tolyl group. nih.gov | Norepinephrine Reuptake Inhibitor nih.gov |

| Doxylamine | Replacement of the tolyloxy group with a phenoxy group and a pyridine (B92270) ring attached to the ethyl chain. epa.gov | Antihistamine |

A significant challenge in drug development is overcoming pharmacokinetic limitations. For aryloxyethylamine therapeutics, this can involve issues with absorption, distribution, metabolism, and excretion. While specific data on this compound's pharmacokinetics is not detailed in the provided search results, general principles of addressing pharmacokinetic gaps in related therapeutic classes can be applied. For instance, in the broader category of therapeutic proteins, knowledge gaps exist regarding the disposition of these compounds, particularly in different patient populations. nih.govresearchgate.netnih.gov Addressing these gaps often involves understanding the role of specific receptors and metabolic pathways. nih.govresearchgate.netnih.gov For aryloxyethylamine compounds, strategies to improve pharmacokinetics could include modifying the molecule to enhance metabolic stability, for example, by introducing fluorine atoms or altering metabolically labile sites.

Combination Therapies and Adjuvant Analgesic Potentiation via Analogous Compounds

Compounds with structures analogous to this compound can be utilized in combination therapies and as adjuvant analgesics. sci-hub.box Adjuvant analgesics are drugs with primary indications other than pain but that can enhance the analgesic effects of primary pain medications like opioids. sci-hub.boxnih.gov

The rationale for using adjuvant analgesics is to improve the balance between efficacy and adverse effects. researchgate.net Antidepressants, which include some norepinephrine reuptake inhibitors structurally related to atomoxetine, are a class of drugs used as adjuvant analgesics. nih.gov The use of combination therapies, where two or more therapeutic agents are administered together, is a growing strategy in treating complex diseases. nih.gov For example, in cancer therapy, combining targeted agents can lead to improved outcomes. nih.gov While not directly studied with this compound itself, its analogues with NRI activity could potentially be used in combination with other analgesics to potentiate their effects. Studies have shown that combining certain drugs can enhance the analgesic effects of opioids. researchgate.netrrpharmacology.ru

Table 2: Classes of Adjuvant Analgesics

| Adjuvant Class | Examples | Use in Pain Management |

| Antidepressants | Tricyclic antidepressants, SNRIs | Neuropathic pain nih.gov |

| Anticonvulsants | Gabapentin, Pregabalin | Neuropathic pain nih.govresearchgate.net |

| Corticosteroids | Dexamethasone | Inflammatory pain, cancer pain nih.gov |

| Alpha-2 Adrenergic Agonists | Clonidine | Neuropathic pain nih.gov |

Emerging Research Directions and Future Perspectives for N,n Dimethyl 2 P Tolyloxy Ethanamine

Exploration of Novel Biological Targets for N,N-Dimethyl-2-(p-tolyloxy)ethanamine Derivatives

The aryloxyethylamine scaffold is a versatile pharmacophore present in various approved drugs and clinical candidates. Research into derivatives of this compound is branching out from well-established roles to explore new therapeutic areas. The core structure's ability to interact with a range of biological receptors and enzymes makes it a prime candidate for developing novel therapeutics.

Future exploration is anticipated to focus on targets beyond the central nervous and cardiovascular systems. For instance, the structural motifs of aryloxy-based compounds are being investigated for their potential in antimicrobial applications. Research has shown that certain 2-aryloxy-N-phenylacetamide derivatives exhibit promising antibacterial activity. nih.gov Molecular docking studies have been employed to identify and optimize these interactions, suggesting that derivatives could be designed to target essential bacterial enzymes. nih.govresearchgate.net This opens up possibilities for developing new classes of antibiotics to combat multidrug-resistant pathogens.

Another burgeoning area of research is in oncology. The aryloxyethylamine backbone can be chemically modified to create compounds that interact with cancer-specific targets. By altering the substituents on the aromatic ring and the amine group, researchers can fine-tune the electronic and steric properties of the molecule to achieve selective binding to proteins involved in cancer cell proliferation and survival.

Development of Greener Synthetic Routes for Aryloxyethylamine Scaffolds

The synthesis of aryloxyethylamine scaffolds has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. The growing emphasis on sustainable chemistry is driving the development of "greener" and more efficient synthetic protocols. These modern approaches aim to reduce the environmental impact of chemical manufacturing by minimizing solvent use, reducing energy consumption, and utilizing less hazardous reagents.

Key areas of innovation in the synthesis of these scaffolds include the use of phase-transfer catalysis, which enhances reaction rates and allows for the use of more environmentally benign solvent systems. Microwave-assisted synthesis is another promising technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. Furthermore, researchers are exploring solvent-free reaction conditions, which entirely eliminate the need for organic solvents, representing a significant step forward in green chemistry. figshare.com

| Synthetic Parameter | Traditional Williamson Ether Synthesis | Greener Synthetic Approaches |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Water, ionic liquids, or solvent-free conditions |

| Base | Strong, hazardous bases (e.g., NaH) | Milder, recyclable bases (e.g., K2CO3) with a phase-transfer catalyst |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, ultrasound |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | High volume of solvent and inorganic salt waste | Reduced waste, potential for catalyst recycling |

Computational Approaches in Structure-Activity Relationship Prediction and Molecular Docking for Analogous Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. researchgate.netnih.gov For compounds analogous to this compound, these in silico methods are crucial for predicting biological activity and guiding the design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological effect. researchgate.netjocpr.com By analyzing a dataset of related compounds with known activities, QSAR models can predict the activity of novel, untested molecules. nih.gov This allows researchers to prioritize which derivatives of this compound to synthesize and test, saving considerable time and resources. jocpr.com The use of advanced machine learning and deep learning algorithms is further enhancing the predictive power of QSAR models. mdpi.com

Molecular docking is another powerful computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. nih.govopenmedicinalchemistryjournal.com This technique provides valuable insights into the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that are critical for binding affinity. nih.gov For aryloxyethylamine analogs, docking studies can help rationalize observed biological activities and guide the design of new derivatives with improved binding characteristics. researchgate.netfigshare.com

| Computational Method | Key Inputs | Key Outputs | Application in Drug Discovery |

| QSAR | A dataset of chemical structures and their corresponding biological activities. | A mathematical model that predicts activity based on molecular descriptors (e.g., electronic properties, hydrophobicity). | Prioritization of compounds for synthesis; prediction of toxicity and other properties. jocpr.commdpi.com |

| Molecular Docking | 3D structure of the target protein and the ligand (compound). | Predicted binding pose and affinity (scoring function); visualization of key interactions. | Lead optimization; understanding the mechanism of action at a molecular level. openmedicinalchemistryjournal.comnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.